Cas no 563-70-2 (bromonitromethane)
bromonitromethane Chemical and Physical Properties
Names and Identifiers
-
- bromonitromethane
- Bromo(nitro)methane
- TECH
- bromonitro-methane
- nitrobromomethane
- Bromo-nitro-methane
- SCHEMBL1776160
- EN300-87636
- NS00008428
- DTXSID7060338
- bromo-nitromethane
- monobromonitromethane
- Q27277165
- EINECS 209-258-0
- .ALPHA.-BROMONITROMETHANE
- CS-0128873
- EG63P9EUR0
- Methane, bromonitro-
- BDBM50428793
- Bromonitromethane, tech.
- STR00857
- Bromonitromethane, technical grade, 90%
- InChI=1/CH2BrNO2/c2-1-3(4)5/h1H2
- HY-131120
- DNPRVXJGNANVCZ-UHFFFAOYSA-
- 1-bromonitromethane
- 4-Methylbenzyl1H-1,2,4-triazol-3-ylsulfone
- Bromonitromethane, tech
- MFCD00007401
- Z1255485348
- 563-70-2
- CCRIS 9456
- AKOS005208083
- UNII-EG63P9EUR0
- CHEMBL2335229
- FT-0623252
- AMY33516
- BBL102788
- STL556595
- DB-052902
- ALBB-025772
-
- MDL: MFCD00007401
- Inchi: 1S/CH2BrNO2/c2-1-3(4)5/h1H2
- InChI Key: DNPRVXJGNANVCZ-UHFFFAOYSA-N
- SMILES: BrC[N+](=O)[O-]
Computed Properties
- Exact Mass: 138.92700
- Monoisotopic Mass: 138.927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 39.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 45.8A^2
Experimental Properties
- Color/Form: Transparent yellow liquid
- Density: 2.007 g/mL at 25 °C(lit.)
- Boiling Point: 146-148 °C/750 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.496(lit.)
- PSA: 45.82000
- LogP: 1.13870
bromonitromethane Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H272,H315,H319,H335
- Warning Statement: P220,P261,P305+P351+P338
- Hazardous Material transportation number:3098
- WGK Germany:3
- Hazard Category Code: 8-36/37/38
- Safety Instruction: S36/37/39-S26-S17-S36
- RTECS:PA5360000
-
Hazardous Material Identification:
- HazardClass:5.1
- PackingGroup:II
- Storage Condition:Store at room temperature
- Safety Term:5.1
- Packing Group:III
- Risk Phrases:R8; R36/37/38
- Packing Group:III
- Hazard Level:5.1
bromonitromethane Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
bromonitromethane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002518-1g |
Bromonitromethane |
563-70-2 | tech | 1g |
£25.00 | 2022-02-28 | |
| Fluorochem | 002518-5g |
Bromonitromethane |
563-70-2 | tech | 5g |
£124.00 | 2022-02-28 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06300-1g |
bromonitromethane |
563-70-2 | 97% | 1g |
156.00 | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ736-200mg |
bromonitromethane |
563-70-2 | 95% | 200mg |
64.0CNY | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011333-1g |
bromonitromethane |
563-70-2 | 90% | 1g |
¥383 | 2024-05-22 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB06300-1g |
bromonitromethane |
563-70-2 | 97% | 1g |
¥156 | 2023-09-15 | |
| Apollo Scientific | OR3067-1g |
Bromonitromethane |
563-70-2 | 90% | 1g |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR3067-5g |
Bromonitromethane |
563-70-2 | 90% | 5g |
£65.00 | 2025-02-19 | |
| Apollo Scientific | OR3067-25g |
Bromonitromethane |
563-70-2 | 90% | 25g |
£180.00 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 255858-1G |
bromonitromethane |
563-70-2 | 90% | 1g |
¥275.38 | 2023-12-09 |
bromonitromethane Suppliers
bromonitromethane Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on bromonitromethane
Introduction to Bromonitromethane (CAS No. 563-70-2)
Bromonitromethane, with the chemical formula CAS No. 563-70-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This versatile molecule, characterized by its bromine and nitro substituents on a methylene backbone, has garnered considerable attention due to its utility in various chemical transformations and its role in the development of novel therapeutic agents.
The structure of bromonitromethane consists of a central carbon atom double-bonded to an oxygen atom, with a bromine atom and a nitro group attached to it. This unique arrangement makes it a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules. The presence of both bromine and nitro functional groups allows for further derivatization, making it a cornerstone in the synthesis of heterocyclic compounds and biologically active substances.
In recent years, bromonitromethane has been extensively studied for its applications in medicinal chemistry. Researchers have leveraged its reactivity to develop new methodologies for constructing nitrogen-containing heterocycles, which are prevalent in many pharmacologically active compounds. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in the synthesis of substituted pyridines, pyrimidines, and other nitrogen-rich scaffolds essential for drug discovery.
One of the most compelling aspects of bromonitromethane is its role in cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are crucial for building complex molecular architectures. By serving as a precursor in palladium-catalyzed cross-coupling reactions, bromonitromethane facilitates the introduction of aryl or vinyl groups into larger molecules, thereby expanding its utility in pharmaceutical synthesis.
Recent advancements in green chemistry have also highlighted bromonitromethane as a compound of interest. Researchers are exploring more sustainable methods for its production and application, aiming to minimize waste and reduce environmental impact. For instance, catalytic processes that enhance the efficiency of bromonitromethane-based reactions while reducing byproduct formation are being actively investigated.
The pharmaceutical industry has been particularly keen on exploring bromonitromethane's potential in drug development. Its incorporation into lead compounds has shown promise in several therapeutic areas, including oncology and anti-inflammatory treatments. By modifying the substituents on bromonitromethane, chemists can fine-tune its pharmacological properties, leading to more effective and targeted therapies.
Moreover, bromonitromethane has found applications beyond pharmaceuticals. In materials science, it serves as a building block for synthesizing advanced polymers and functional materials. Its reactivity allows for the creation of polymers with tailored properties, which can be useful in coatings, adhesives, and other industrial applications.
The safety profile of bromonitromethane is another critical consideration. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment.
Future research directions for bromonitromethane are likely to focus on expanding its synthetic utility and exploring novel applications. The integration of machine learning and computational chemistry may further enhance our understanding of its reactivity patterns and optimize its use in complex synthetic pathways. As these technologies advance, bromonitromethane is poised to remain a vital tool in both academic research and industrial applications.
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